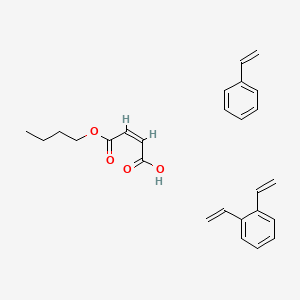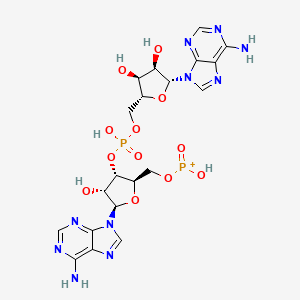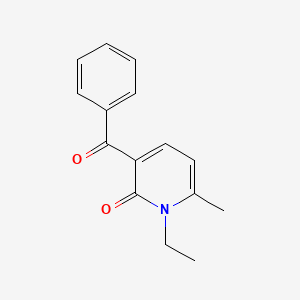
1-Piperidinecarboxylic acid, 2-(2-phenyl-4-morpholinyl)ethyl ester, monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Piperidinecarboxylic acid, 2-(2-phenyl-4-morpholinyl)ethyl ester, monohydrochloride is a complex organic compound that belongs to the class of piperidine derivatives. This compound is characterized by its unique structure, which includes a piperidine ring, a phenyl group, and a morpholine moiety. It is often used in various scientific research applications due to its versatile chemical properties.
Méthodes De Préparation
The synthesis of 1-piperidinecarboxylic acid, 2-(2-phenyl-4-morpholinyl)ethyl ester, monohydrochloride typically involves several steps:
Synthetic Routes: The preparation begins with the formation of the piperidine ring, followed by the introduction of the phenyl group and the morpholine moiety. Common synthetic routes include cyclization reactions and nucleophilic substitution reactions.
Reaction Conditions: The reactions are usually carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product is obtained.
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of automated reactors and continuous flow systems to enhance efficiency and yield.
Analyse Des Réactions Chimiques
1-Piperidinecarboxylic acid, 2-(2-phenyl-4-morpholinyl)ethyl ester, monohydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions are common, where the morpholine moiety can be replaced with other functional groups using reagents like alkyl halides or sulfonates.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
1-Piperidinecarboxylic acid, 2-(2-phenyl-4-morpholinyl)ethyl ester, monohydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mécanisme D'action
The mechanism of action of 1-piperidinecarboxylic acid, 2-(2-phenyl-4-morpholinyl)ethyl ester, monohydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity or function.
Pathways Involved: These interactions can trigger various biochemical pathways, resulting in physiological effects. For example, it may modulate neurotransmitter release or inhibit enzyme activity.
Comparaison Avec Des Composés Similaires
1-Piperidinecarboxylic acid, 2-(2-phenyl-4-morpholinyl)ethyl ester, monohydrochloride can be compared with other similar compounds:
Similar Compounds: Compounds such as 4-piperidinecarboxylic acid, 4-phenyl-, ethyl ester and 1-phenyl-4-piperidinecarboxylic acid share structural similarities.
Uniqueness: The presence of the morpholine moiety and the specific arrangement of functional groups make this compound unique, providing distinct chemical and biological properties.
Propriétés
Numéro CAS |
185759-13-1 |
|---|---|
Formule moléculaire |
C18H27ClN2O3 |
Poids moléculaire |
354.9 g/mol |
Nom IUPAC |
2-(2-phenylmorpholin-4-yl)ethyl piperidine-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C18H26N2O3.ClH/c21-18(20-9-5-2-6-10-20)23-14-12-19-11-13-22-17(15-19)16-7-3-1-4-8-16;/h1,3-4,7-8,17H,2,5-6,9-15H2;1H |
Clé InChI |
MFQGVEABHJECPG-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(CC1)C(=O)OCCN2CCOC(C2)C3=CC=CC=C3.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















